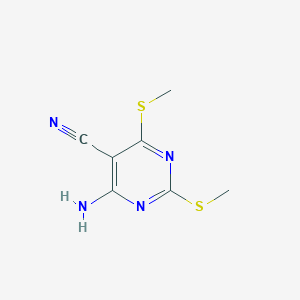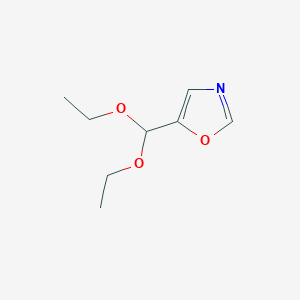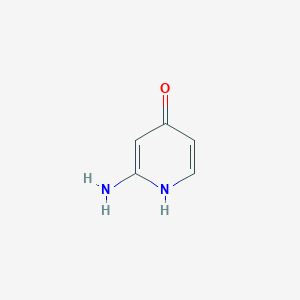
2,3-双(2,6-二异丙基苯基亚氨基)丁烷
描述
2,3-Bis(2,6-diisopropylphenylimino)butane is an organic compound with the molecular formula C28H40N2. It is known for its role as a ligand in coordination chemistry, particularly in the formation of metal complexes. The compound is characterized by its bulky diisopropylphenyl groups, which provide steric hindrance and influence the reactivity and stability of the complexes it forms .
科学研究应用
2,3-Bis(2,6-diisopropylphenylimino)butane has several applications in scientific research:
作用机制
- The compound participates in various organic transformations . For example, it can catalyze the transfer of tin or germanium atoms from stannylenes and germylenes to diazadienes .
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(2,6-diisopropylphenylimino)butane typically involves the condensation of 2,6-diisopropylaniline with butane-2,3-dione. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(2,6-diisopropylphenylimino)butane are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques .
化学反应分析
Types of Reactions
2,3-Bis(2,6-diisopropylphenylimino)butane undergoes various types of chemical reactions, including:
Coordination Reactions: It forms complexes with transition metals, such as nickel and iron, through coordination bonds.
Substitution Reactions: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Common reagents include metal halides (e.g., nickel(II) chloride, iron(II) chloride) and solvents like dichloromethane or toluene.
Substitution Reactions: Reagents such as organolithium or Grignard reagents can be used under anhydrous conditions.
Major Products
Coordination Reactions: The major products are metal complexes, such as 2,3-Bis(2,6-diisopropylphenylimino)butane nickel(II) dibromide.
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the imine hydrogen atoms.
相似化合物的比较
Similar Compounds
2,3-Bis(2,6-diisopropylphenylimino)butane nickel(II) dibromide: A nickel complex of the compound, used in polymerization reactions.
N,N′-Bis(2,6-diisopropylphenyl)-2,3-butanediimine: Another diimine ligand with similar steric properties.
Uniqueness
2,3-Bis(2,6-diisopropylphenylimino)butane is unique due to its bulky diisopropylphenyl groups, which provide significant steric hindrance. This steric effect influences the stability and reactivity of its metal complexes, making it a valuable ligand in coordination chemistry .
属性
IUPAC Name |
2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFQUBWPYIPRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346023 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74663-77-7 | |
| Record name | 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Bis(2,6-diisopropylphenylimino)butane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,3-Bis(2,6-diisopropylphenylimino)butane interact with palladium to influence polymerization?
A1: 2,3-Bis(2,6-diisopropylphenylimino)butane acts as a supporting ligand for palladium, forming complexes that can bind to alkyl chains. [] This interaction is crucial for controlling the reactivity of the palladium center and its ability to mediate polymerization reactions. For instance, the complex [2,3-bis(2,6-diisopropylphenylimino)butane]Pd(CH2CH2CH2CO2Me)(X) (X = Cl, Br), undergoes a process known as "reverse" chain walking. [] This involves a sequence of β-hydrogen elimination and readdition steps, ultimately leading to the formation of [2,3-bis(2,6-diisopropylphenylimino)butane]Pd(CH(CO2Me)CH2CH3)(X). [] Interestingly, both of these alkyl complexes exhibit reversible Pd−alkyl bond homolysis, generating radicals capable of initiating acrylate polymerization. []
Q2: What is the impact of 2,3-Bis(2,6-diisopropylphenylimino)butane on the catalytic activity of nickel in ethylene polymerization?
A2: While the provided abstract doesn't delve into specific results, it highlights that 2,3-Bis(2,6-diisopropylphenylimino)butane, in conjunction with a nickel catalyst, MAO, and ZnEt2, plays a crucial role in influencing the microstructure of polyethylene produced during ethylene polymerization. [] This suggests that the ligand might impact the selectivity of the nickel catalyst towards specific modes of ethylene insertion during polymerization, ultimately affecting the branching and other structural properties of the resulting polyethylene.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



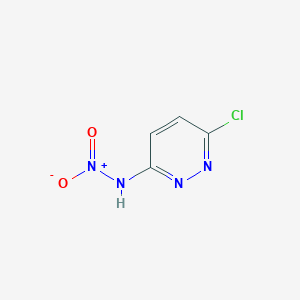

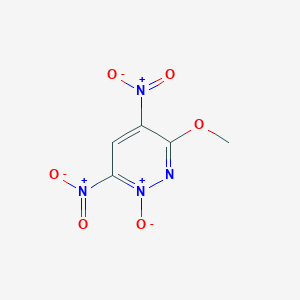

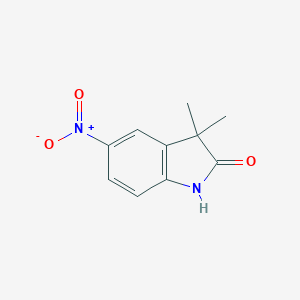

![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)

